(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide
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Overview
Description
(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core, phenyl groups, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide typically involves multi-step organic reactions The process begins with the preparation of the pyrroloquinoxaline core, which is then functionalized with phenyl and sulfonyl groups
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide: shares similarities with other pyrroloquinoxaline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the pyrroloquinoxaline core with the phenylsulfonyl and propenamide groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C33H26N4O3S |
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Molecular Weight |
558.7 g/mol |
IUPAC Name |
(E)-N-[3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C33H26N4O3S/c1-23(25-15-7-3-8-16-25)37-32-30(34-27-19-11-12-20-28(27)35-32)31(41(39,40)26-17-9-4-10-18-26)33(37)36-29(38)22-21-24-13-5-2-6-14-24/h2-23H,1H3,(H,36,38)/b22-21+ |
InChI Key |
WIMUTPNKMWMEIV-QURGRASLSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NC(=O)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NC(=O)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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